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methylphenyl)isonicotinamide

CAS No.: 68280-07-9

Cat. No.: B441297

Get Quote

Executive Summary & Molecule Profile[1]
N-(3-chloro-2-methylphenyl)isonicotinamide (CMP-Iso) is a structural analog of the

established NSAID Clonixin. While Clonixin utilizes a nicotinic acid (pyridine-3-carboxylic) core,

CMP-Iso utilizes an isonicotinic (pyridine-4-carboxylic) core. This "scaffold hop" fundamentally

alters the electronic distribution and hydrogen bond donor/acceptor vectors, potentially

impacting COX-1/COX-2 selectivity and metabolic stability.

Furthermore, the isonicotinamide moiety is a privileged structure in NAMPT inhibitors (e.g.,

FK866) and ROCK inhibitors, necessitating a broad benchmarking protocol to de-risk off-target

toxicity.
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Feature
CMP-Iso

(Candidate)

Clonixin (Parent

SoC)

Diclofenac (Gold

Standard)

Core Scaffold
Isonicotinamide

(Pyridine-4)

Nicotinic Acid

(Pyridine-3)
Phenylacetic Acid

Linker Amide (-CONH-) Amine (-NH-) Amine (-NH-)

Lipophilic Tail
3-chloro-2-

methylphenyl

3-chloro-2-

methylphenyl
2,6-dichlorophenyl

Primary Target
COX-1 / COX-2

(Putative)
COX-1 / COX-2 COX-1 / COX-2

Secondary Risk
NAMPT / Kinase

(ROCK)
GI Toxicity CV Risk / GI Toxicity

Benchmarking Strategy: The "Triad of Validity"
To objectively assess CMP-Iso, we do not simply measure potency. We must validate it against

the SoC using three pillars: Enzymatic Efficiency, Selectivity (Safety), and Metabolic Stability.

Pillar 1: Enzymatic Potency (COX Inhibition)
Objective: Determine if the isonicotinamide shift retains the anti-inflammatory potency of the

nicotinic parent.

Hypothesis: The amide linker in CMP-Iso may reduce acidity compared to Clonixin's

carboxylic acid, potentially improving membrane permeability but altering the active site

binding in Cyclooxygenase (COX).

SoC Benchmark:Diclofenac (High potency) and Clonixin (Structural parent).

Pillar 2: Polypharmacology & Off-Target Profiling
Objective: The isonicotinamide core is a "warhead" for NAD+ salvage pathway enzymes. We

must benchmark CMP-Iso against FK866 (NAMPT inhibitor SoC) to ensure it does not

accidentally induce cytotoxicity via NAD+ depletion.
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Pillar 3: ADME/T (Metabolic Stability)
Objective: Pyridine nitrogen positioning dictates susceptibility to N-oxidation and N-methylation.

SoC Benchmark:Clonixin (Rapid clearance) vs. CMP-Iso (Potential for extended half-life due

to para-substitution).

Experimental Protocols & Workflows
Protocol A: Differential COX-1/COX-2 Inhibition Assay
Rationale: This protocol quantifies the selectivity ratio, a critical predictor of GI vs. CV side

effects.

Reagents:

Recombinant Human COX-1 and COX-2 enzymes.

Arachidonic Acid (Substrate).

Colorimetric Peroxidase Substrate (TMPD).

CMP-Iso (10nM – 100µM).

Controls: Diclofenac (Positive), DMSO (Negative).

Workflow:

Enzyme Activation: Incubate COX-1 or COX-2 heme-enzyme (1 unit/well) in Tris-HCl buffer

(pH 8.0) with Hematin for 15 min at 25°C.

Inhibitor Treatment: Add CMP-Iso or SoC controls. Pre-incubate for 10 min to allow active-

site conformational adjustment.

Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD.

Measurement: Monitor absorbance at 590 nm (oxidized TMPD) kinetically for 5 minutes.
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Calculation: Derive IC50 using a 4-parameter logistic fit. Calculate Selectivity Index (SI =

IC50_COX1 / IC50_COX2).

Protocol B: NAMPT Off-Target Screening (NAD+
Quantification)
Rationale: To rule out cytotoxicity driven by NAD+ depletion, common in isonicotinamides.

Workflow:

Cell Line: HT-1080 (Fibrosarcoma) or RAW 264.7 (Macrophage).

Treatment: Treat cells with CMP-Iso (10 µM) vs. FK866 (10 nM) for 48 hours.

Extraction: Lyse cells in 0.5N HClO4 (to stabilize NAD+). Neutralize with KOH/Phosphate

buffer.

Cycling Assay: Use Alcohol Dehydrogenase (ADH) cycling reaction with Resazurin.

Readout: Fluorescence (Ex 530nm / Em 590nm).

Success Criteria: CMP-Iso should NOT reduce NAD+ levels significantly compared to

FK866.

Visualization of Mechanism & Workflow
The following diagram illustrates the structural divergence and the dual-pathway benchmarking

logic required for CMP-Iso.
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Figure 1: Benchmarking logic flow. CMP-Iso is evaluated against COX inhibitors for efficacy

and NAMPT inhibitors for safety.

Summary of Benchmarking Data
(Simulated/Expected)
The table below summarizes the critical thresholds CMP-Iso must meet to be considered

superior or non-inferior to the Standard of Care.
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Metric
CMP-Iso

(Target Profile)
Clonixin (SoC)

Diclofenac

(SoC)
Interpretation

COX-2 IC50 < 5.0 µM ~15 µM 0.02 µM

Needs moderate

potency to

compete with

Clonixin.

COX-1 IC50 > 50 µM ~10 µM 0.5 µM

Higher ratio =

Better GI safety

profile.

Selectivity (SI)
> 10 (COX-2

selective)
~0.6 (Balanced) ~25 (Selective)

High SI is the

key differentiator

for new NSAIDs.

NAD+ Depletion None (< 10%) None None

Critical Safety

Gate: If >20%,

compound is

toxic.

LogP

(Lipophilicity)
~3.2 ~3.8 4.5

Lower LogP may

offer better oral

bioavailability.

Expert Commentary & Causality
Why benchmark against Clonixin? Clonixin is the direct structural parent. The shift from a

pyridine-3 (nicotinic) to pyridine-4 (isonicotinic) nitrogen alters the vector of the hydrogen bond

acceptor. In the COX active site, the Arg120 residue anchors the carboxylic acid of traditional

NSAIDs. CMP-Iso, being an amide (isonicotinamide), lacks this ionic anchor. Therefore, its

activity depends entirely on the hydrophobic interaction of the 3-chloro-2-methylphenyl tail

within the enzyme's hydrophobic channel. If CMP-Iso shows activity, it represents a novel

binding mode that avoids the "ion-trapping" gastric damage associated with acidic NSAIDs like

Diclofenac [1].

The NAMPT Risk Factor Researchers often overlook that isonicotinamides are the core

scaffold of NAMPT inhibitors (e.g., FK866, GMX1778). Inhibiting NAMPT depletes cellular
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NAD+, leading to ATP failure and cell death [2]. A benchmarking guide for CMP-Iso is

incomplete without explicitly ruling out this mechanism. If CMP-Iso inhibits NAMPT, it is not an

anti-inflammatory candidate—it is a chemotherapeutic candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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